molecular formula C8H5Br2NOS B14917000 4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide

4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide

Cat. No.: B14917000
M. Wt: 323.01 g/mol
InChI Key: KFTJJUSUQMFFQZ-UHFFFAOYSA-N
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Description

4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of bromine atoms and a propynyl group in the structure of this compound imparts unique chemical and physical properties, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by the introduction of the propynyl group. One common method includes the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to obtain 4,5-dibromothiophene.

    Amidation: The 4,5-dibromothiophene is then reacted with prop-2-yn-1-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

    Cyclization Reactions: The propynyl group can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can yield sulfoxides, sulfones, thiols, or thioethers.

Scientific Research Applications

4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Used in the development of advanced materials, including organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of bromine atoms and the propynyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Similar in structure but contains a pyrrole ring instead of a thiophene ring.

    4,5-diphenyl-imidazol-1,2,3-triazole: Contains an imidazole and triazole ring, used as an anti-diabetic agent.

    1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene: Contains a benzene ring with similar bromine and propynyl substitutions.

Uniqueness

4,5-dibromo-N-(prop-2-yn-1-yl)thiophene-2-carboxamide is unique due to the presence of both bromine atoms and a propynyl group on a thiophene ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H5Br2NOS

Molecular Weight

323.01 g/mol

IUPAC Name

4,5-dibromo-N-prop-2-ynylthiophene-2-carboxamide

InChI

InChI=1S/C8H5Br2NOS/c1-2-3-11-8(12)6-4-5(9)7(10)13-6/h1,4H,3H2,(H,11,12)

InChI Key

KFTJJUSUQMFFQZ-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC(=C(S1)Br)Br

Origin of Product

United States

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